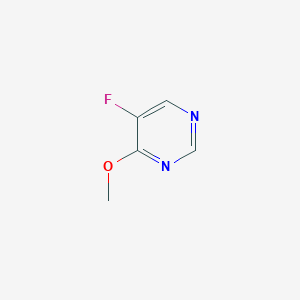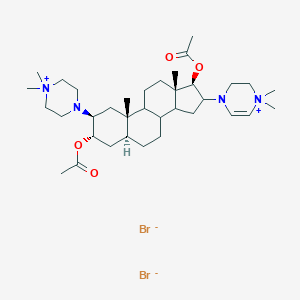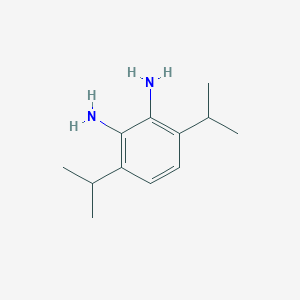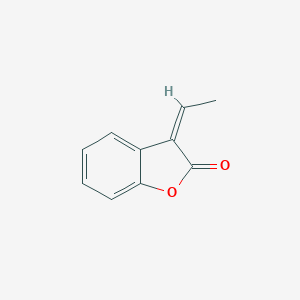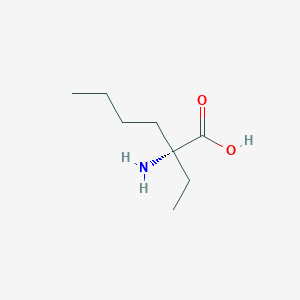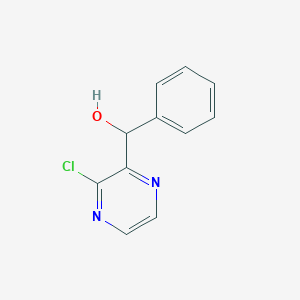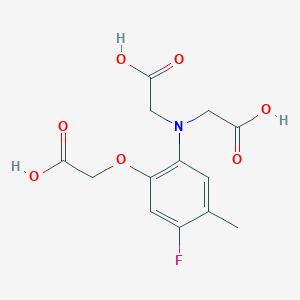![molecular formula C20H8Br2O2 B046244 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione CAS No. 853234-57-8](/img/structure/B46244.png)
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
概要
説明
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is a heterocyclic organic compound belonging to the class of indenofluorene derivatives. It is a colorless solid that is stable in air and soluble in organic solvents. This compound (DIFD) is a potential candidate for use in a variety of applications due to its unique properties. It is an important intermediate in the synthesis of other compounds and can be used as a starting material for the synthesis of various heterocyclic compounds. In addition, DIFD has been studied for its potential applications in biomedical research and drug development.
科学的研究の応用
Ozdemir et al. (2016) explored the use of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors for enhancing ambipolar charge transport in thin-film transistors (Ozdemir et al., 2016).
Masharfe et al. (2021) found that increasing the film thickness of indeno[1,2-b]fluorene-6,12 dione films improved their crystalline nature and electrical conductivity (Masharfe et al., 2021).
Huang et al. (2018) discussed the potential of indeno[1,2-b]fluorene-6,12-dione-based semiconducting materials for developing novel infrared and near-infrared probe materials through chemical modifications (Huang et al., 2018).
Setayesh et al. (2000) identified poly-2,8-indenofluorene as a promising blue-light-emitting material for polymer light-emitting diodes, with stability up to 380°C and thermotropic liquid crystalline behavior at high temperatures (Setayesh et al., 2000).
Lee et al. (2014) showed that new indenofluorenedione derivatives have potential as electron transporting layers in OLED devices (Lee et al., 2014).
Chase et al. (2012) demonstrated that 6,12-diarylindeno[1,2-b]fluorenes can serve as active layers in organic field-effect transistors, enabling ambipolar devices capable of transporting both holes and electrons (Chase et al., 2012).
Frederickson et al. (2017) explored indeno[1,2-b]fluorene derivatives with varying levels of antiaromaticity for potential use in organic semiconductors (Frederickson et al., 2017).
Romain et al. (2013) and Poriel et al. (2018) studied dihydroindenofluorene derivatives, highlighting their potential for stable blue emission in organic electronics (Romain et al., 2013), (Poriel et al., 2018).
Rose et al. (2014) presented a scalable synthetic route for 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones, which are crucial for exploring crystal packing morphology (Rose et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFSYBJLQOJRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=CC4=C(C=C23)C(=O)C5=C4C=CC(=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479174 | |
| Record name | 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853234-57-8 | |
| Record name | 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione influence its self-assembly on a gold surface?
A1: [] This molecule forms highly ordered arrays on a gold (111) surface driven by a combination of hydrogen and halogen bonding. Specifically, four O ⋅⋅⋅ H hydrogen bonds and one Br ⋅⋅⋅ Br halogen bond per molecule dictate the arrangement. This leads to the formation of "alternating-tread stair" structures within monolayer islands, exhibiting significant shape anisotropy. [] Interestingly, while bulk layers tend to favor mixed chiral structures, these molecules segregate into homochiral domains on the gold surface. [] This suggests potential for chiral separation applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



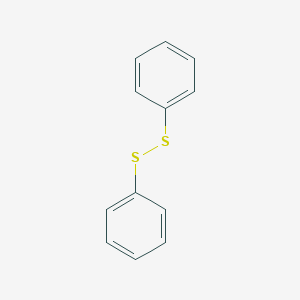
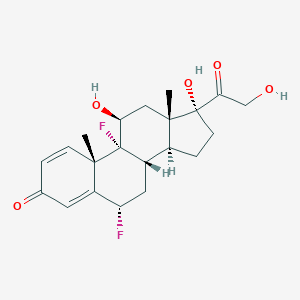
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)



